molecular formula C10H10BrFO2 B1434854 Ethyl 5-bromo-4-fluoro-2-methylbenzoate CAS No. 1564543-52-7

Ethyl 5-bromo-4-fluoro-2-methylbenzoate

Cat. No.: B1434854
CAS No.: 1564543-52-7
M. Wt: 261.09 g/mol
InChI Key: ALPDZZBGNONNMI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol It is a derivative of benzoic acid, specifically an ethyl ester, and features bromine, fluorine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-fluoro-2-methylbenzoate typically involves the esterification of 5-bromo-4-fluoro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process would also involve rigorous purification steps, such as distillation or recrystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-fluoro-2-methylbenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed

    Substitution: Products will vary depending on the nucleophile used, resulting in different substituted benzoates.

    Reduction: The major product is 5-bromo-4-fluoro-2-methylbenzyl alcohol.

    Hydrolysis: The major product is 5-bromo-4-fluoro-2-methylbenzoic acid.

Scientific Research Applications

Ethyl 5-bromo-4-fluoro-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological molecules.

Comparison with Similar Compounds

Ethyl 5-bromo-4-fluoro-2-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 5-bromo-2-fluoro-4-methylbenzoate: Similar structure but with different positions of substituents.

    Ethyl 4-bromo-5-fluoro-2-methylbenzoate: Another isomer with different substituent positions.

    Ethyl 5-chloro-4-fluoro-2-methylbenzoate: Chlorine instead of bromine as a substituent.

Properties

IUPAC Name

ethyl 5-bromo-4-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-5-8(11)9(12)4-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPDZZBGNONNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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